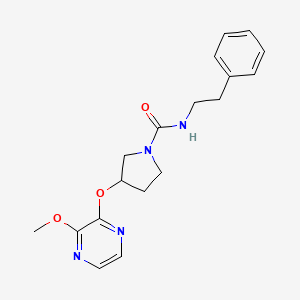
3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds with benzamide and thiazole moieties, which are often explored for their potential as therapeutic agents due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the coupling of benzamide structures with various substituents to achieve desired biological activities. For instance, the synthesis of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, a potent stearoyl-CoA desaturase-1 (SCD-1) inhibitor, was achieved through optimization of a structural motif, indicating a methodical approach to enhancing the compound's efficacy . Similarly, the synthesis of N-substituted imidazolylbenzamides for cardiac electrophysiological activity suggests a targeted approach to modifying the benzamide core for specific biological functions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical in determining their biological activity. The presence of a thiazole ring, as seen in the compounds discussed in the papers, is a common feature in many pharmacologically active molecules. The thiazole ring often contributes to the binding affinity of the compounds to their biological targets . The specific arrangement of substituents on the benzamide and thiazole rings can significantly influence the potency and selectivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide and thiazole rings. For example, the introduction of an ethylamino group and a trifluoromethylbenzyl group in the compound discussed in paper was likely designed to enhance the interaction with SCD-1, an enzyme involved in fatty acid metabolism. The electrophysiological activity of the imidazolylbenzamides indicates that the imidazole ring can mimic the activity of other functional groups, such as the methylsulfonylamino group, in interacting with cardiac ion channels .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. The papers suggest that the compounds have been optimized for oral bioavailability and efficacy in vivo, as seen with the SCD-1 inhibitor that demonstrated a dose-dependent decrease in plasma desaturation index in mice . The anti-inflammatory activity of the thiazole and thiazoline-based benzamides also indicates that these compounds have been designed to exert their effects at specific concentrations without adverse effects on myocardial function .
科学的研究の応用
Antioxidant and Anti-inflammatory Agents
ABTS/PP Decolorization Assay of Antioxidant Capacity elucidates reaction pathways in antioxidant capacity assays, highlighting specific reactions for certain antioxidants. Such assays, including ABTS-based ones, are critical for tracking changes in antioxidant systems during storage and processing, which might be relevant for compounds with similar structures (Ilyasov et al., 2020).
Development of Benzofused Thiazole Derivatives for alternative antioxidant and anti-inflammatory agents showcases the synthesis and evaluation of these derivatives. The study emphasizes the therapeutic potential of benzofused thiazole analogues, including their antioxidant and anti-inflammatory activities (Raut et al., 2020).
Pharmacological Activities of Benzothiazole Derivatives
Advancement in Pharmacological Activities of Benzothiazole and its derivatives highlight the extensive biological and therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Benzothiazole derivatives are integral to developing potent drugs due to their diverse pharmacological activities (Sumit et al., 2020).
Molecular Docking and Synthesis
POCl3 Mediated Syntheses, Pharmacological Evaluation, and Molecular Docking Studies demonstrate the importance of molecular docking in understanding the interaction of synthesized compounds with biological targets. This research provides a basis for the development of novel compounds with specific biological activities, which could be pertinent to similar benzamide derivatives (Raut et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging in Alzheimer's Disease discusses the development and application of amyloid imaging ligands. Studies like these are significant for understanding the role of specific compounds in diagnosing and studying neurodegenerative diseases, potentially relevant for research on similar chemical structures (Nordberg, 2007).
特性
IUPAC Name |
3,5-dimethoxy-N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-4-6-15(7-5-13)22-19(25)10-16-12-29-21(23-16)24-20(26)14-8-17(27-2)11-18(9-14)28-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOINLSXCJTAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

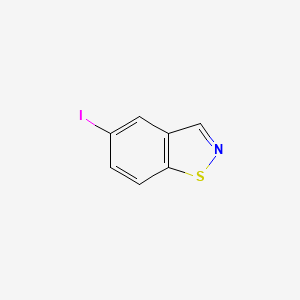
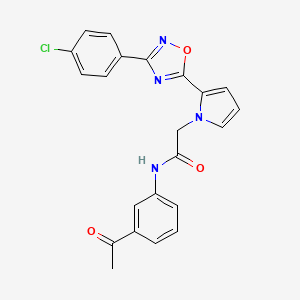

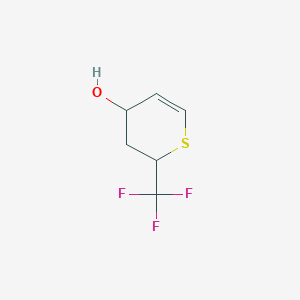
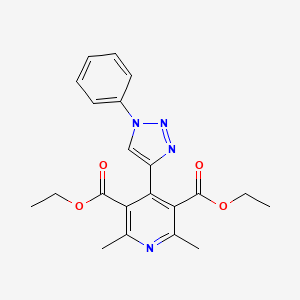
![1,3-Dinitrodibenzo[b,f]oxepine](/img/structure/B2539795.png)
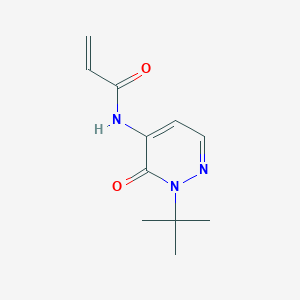

![Methyl 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B2539799.png)

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2539801.png)

![ethyl 5-oxo-2-[2-(3-pyridinylamino)vinyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2539805.png)
